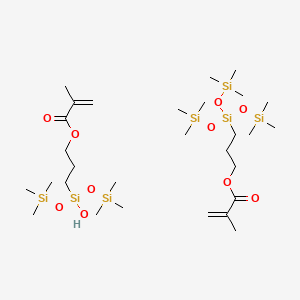
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is a blend of two organosilane compounds, Methacryloxypropylbis(trimethylsiloxy)silanol and Methacryloxypropyltris(trimethylsiloxy)silane. This mixture is primarily used as a chemical intermediate in various industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloxypropylbis(trimethylsiloxy)silanol involves the reaction of methacrylic acid with trimethylsilyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this mixture involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is carefully controlled to maintain the desired ratio of the two components in the mixture.
Types of Reactions:
Oxidation: The mixture can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the mixture.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction reactions may produce alcohols or amines.
Substitution reactions can result in the formation of various organosilane derivatives.
科学研究应用
This compound mixture is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a precursor for the synthesis of other organosilane compounds.
Biology: Employed in the modification of surfaces to study cell adhesion and proliferation.
Medicine: Utilized in the development of biomedical devices and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
作用机制
The mechanism by which this compound mixture exerts its effects involves the interaction of its functional groups with various substrates. The silanol groups can form hydrogen bonds with other molecules, while the methacrylate groups can undergo polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
相似化合物的比较
Methacryloxypropyltrimethoxysilane: Similar in structure but differs in the number of methoxy groups.
Glycidoxypropyltrimethoxysilane: Another organosilane with an epoxy group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group.
Uniqueness: The Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is unique due to its combination of methacrylate and silanol groups, which provide both adhesive and reactive properties. This makes it particularly versatile in various applications compared to other organosilanes.
属性
IUPAC Name |
3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate;3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si4.C13H30O5Si3/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11;1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h1,12-14H2,2-11H3;15H,1,9-11H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVAMFRBZVZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C.CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H68O10Si7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

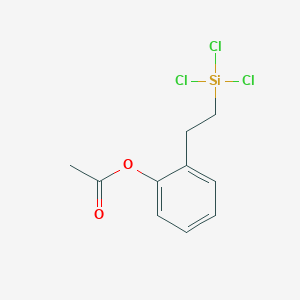
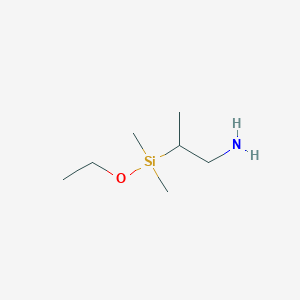
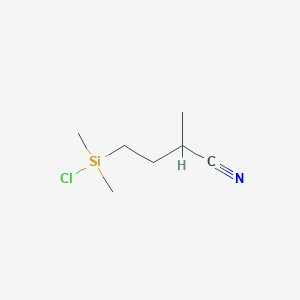
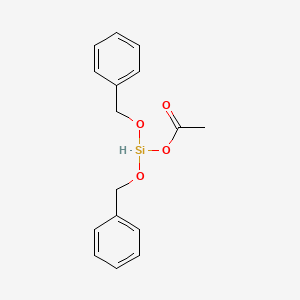
![Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)
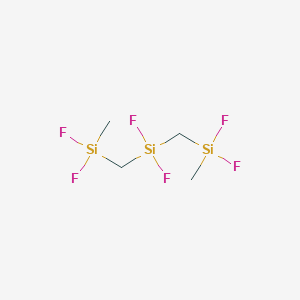
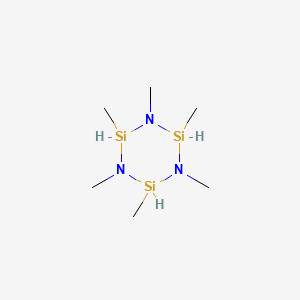
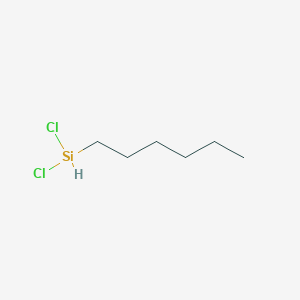
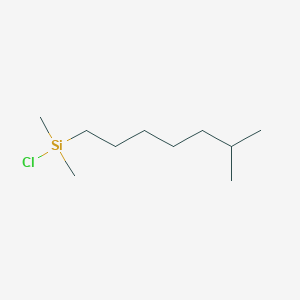
![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)
![Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate](/img/structure/B8038116.png)
